molecular formula C15H21NOS B5762288 N-cyclohexyl-2-(ethylsulfanyl)benzamide

N-cyclohexyl-2-(ethylsulfanyl)benzamide

Cat. No.: B5762288
M. Wt: 263.4 g/mol
InChI Key: XVKMIIQRPVIAAJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(ethylsulfanyl)benzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen and an ethylsulfanyl (-S-C₂H₅) substituent at the 2-position of the benzamide ring.

Properties

IUPAC Name

N-cyclohexyl-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-2-18-14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKMIIQRPVIAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(ethylsulfanyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.

Industrial Production Methods: For industrial production, the preparation of benzamide derivatives can be scaled up using similar methods. The use of ultrasonic irradiation and Lewis acidic ionic liquids ensures a high yield and efficient production process .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(ethylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

N-cyclohexyl-2-(ethylsulfanyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(ethylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Benzamides

Glucokinase (GK) Activation

Benzamides with sulfamoyl (e.g., compounds 6, 7, 8) or pyrimidinyl groups (e.g., 5b, 5f) exhibited H-bond interactions with Arg63 in GK’s allosteric site (bond distances: 2.8–3.4 Å) . The ethylsulfanyl group’s sulfur atom may weakly coordinate with residues like Lys169, though steric hindrance from the cyclohexyl group could reduce binding efficacy compared to smaller substituents.

P2X7 Receptor Antagonism

Pfizer’s benzamide analogs () inhibited IL-1β release via P2X7 receptor blockade. Substituent bulkiness (e.g., ethylsulfanyl vs. aryl groups) likely modulates receptor affinity; ethylsulfanyl’s moderate size may balance potency and selectivity .

Neuroleptic Activity

While amisulpride and sulpiride () act as antipsychotics, the ethylsulfanyl group’s electron-rich sulfur might alter dopamine receptor binding compared to their sulfonyl or methoxy groups .

Data Gaps and Research Needs

  • Toxicity: Limited data exist for N-cyclohexyl-2-(ethylsulfanyl)benzamide. Analogous compounds like N-(2-ethylhexyl)benzamide lack comprehensive toxicity profiles, underscoring the need for in vitro and in vivo studies .
  • Ecological Impact: No persistence, bioaccumulation, or mobility data are available for ethylsulfanyl-containing benzamides .

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